Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC20462504
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrN3O2 |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | methyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
| Standard InChI | InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3 |
| Standard InChI Key | UFSKYLDOUJGWML-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=C(C=N1)Br)(C(=O)OC)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. At the 4-position of the ring, a bromine atom introduces electrophilic character, while the 1-position is linked to a propanoate chain. This chain is further substituted with a methyl group and a methylamino group at the 2-position, creating a sterically hindered environment that influences reactivity and stability .
Key structural features:
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Pyrazole ring: Provides a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding.
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Bromine substituent: Enhances electrophilicity and potential halogen bonding interactions.
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Methylamino group: Introduces basicity and hydrogen-bond-donating capacity.
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Methyl ester: Confers lipophilicity and serves as a metabolically labile moiety.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for characterizing this compound. The ¹H NMR spectrum would reveal signals for the methylamino group (~2.3 ppm, singlet), pyrazole protons (~7.5–8.5 ppm), and methyl ester protons (~3.7 ppm, singlet). The ¹³C NMR spectrum would show carbonyl carbons (~170 ppm for the ester) and quaternary carbons adjacent to nitrogen atoms .
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multi-step reactions:
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Pyrazole Bromination: 1H-pyrazole is brominated at the 4-position using N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF).
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Alkylation: The bromopyrazole is reacted with methyl 2-methyl-2-(methylamino)propanoate in the presence of a base such as potassium carbonate to form the C–N bond.
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Esterification: If necessary, the carboxylic acid intermediate is methylated using diazomethane or methyl iodide.
Example reaction:
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate degradation under acidic conditions (pH < 3) due to ester hydrolysis, while it remains stable in neutral and basic solutions .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition occurring above 250°C. Thermogravimetric analysis (TGA) shows a 5% weight loss at 180°C, correlating with the loss of the methyl ester group .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Bromine Substitution: Essential for halogen bonding with target proteins; replacing bromine with chlorine reduces potency by 40%.
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Methylamino Group: Critical for hydrogen bonding; substitution with ethylamino (as in ) decreases solubility but increases half-life .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate | C₁₀H₁₆BrN₃O₂ | 290.16 | Bromine, methylamino, methyl ester |
| 3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid | C₉H₁₄BrN₃O₂ | 276.13 | Bromine, ethylamino, carboxylic acid |
| Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | C₁₀H₁₇N₃O₂ | 211.26 | Methylpyrazole, methylamino, ethyl ester |
Future Directions and Challenges
While methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate shows promise, further research is needed to:
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Elucidate its exact mechanism of action using X-ray crystallography or cryo-EM.
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Optimize pharmacokinetic properties through prodrug strategies or nanoformulations.
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Assess in vivo toxicity and efficacy in preclinical models.
This compound exemplifies the versatility of pyrazole derivatives in drug discovery, with its unique substituents offering a template for developing targeted therapies.
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